2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol
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Overview
Description
2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a chlorophenyl group and a methylphenol group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and methylphenol groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol can be compared with other oxazole derivatives, such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-2-7-13(15(19)8-10)16-9-14(18-20-16)11-3-5-12(17)6-4-11/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYULYJLQZKELKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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